N~1~-[4-(ACETYLAMINO)PHENYL]-2-[(4-NITROPHENYL)SULFANYL]BENZAMIDE
Overview
Description
N~1~-[4-(ACETYLAMINO)PHENYL]-2-[(4-NITROPHENYL)SULFANYL]BENZAMIDE is a complex organic compound with a molecular formula of C20H17N3O4S This compound is characterized by the presence of an acetylamino group, a nitrophenyl group, and a sulfanylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(ACETYLAMINO)PHENYL]-2-[(4-NITROPHENYL)SULFANYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrothiophenol with 2-bromo-N-(4-acetylaminophenyl)benzamide under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(ACETYLAMINO)PHENYL]-2-[(4-NITROPHENYL)SULFANYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH) and amines can be used in substitution reactions.
Major Products Formed
Reduction: Reduction of the nitro group yields the corresponding amine derivative.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-[4-(ACETYLAMINO)PHENYL]-2-[(4-NITROPHENYL)SULFANYL]BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[4-(ACETYLAMINO)PHENYL]-2-[(4-NITROPHENYL)SULFANYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the nitrophenyl and acetylamino groups allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-4,4’-diaminodiphenylsulfone: Similar in structure but lacks the nitrophenyl group.
N-(4-Nitrophenyl)benzamide: Contains the nitrophenyl group but lacks the acetylamino group.
N-(4-Aminophenyl)acetamide: Similar in structure but lacks the nitrophenyl and sulfanyl groups.
Uniqueness
N~1~-[4-(ACETYLAMINO)PHENYL]-2-[(4-NITROPHENYL)SULFANYL]BENZAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-nitrophenyl)sulfanylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-14(25)22-15-6-8-16(9-7-15)23-21(26)19-4-2-3-5-20(19)29-18-12-10-17(11-13-18)24(27)28/h2-13H,1H3,(H,22,25)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYDGICCRNYPGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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